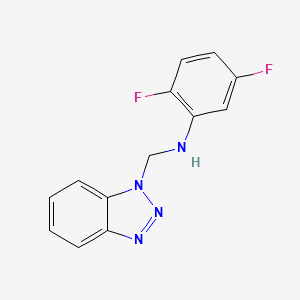

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline

Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries in organic synthesis . This compound, in particular, features a benzotriazole moiety linked to a difluoroaniline structure, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N4/c14-9-5-6-10(15)12(7-9)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYKEJOUNOPSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of benzotriazol-1-ylmethyl chloride as a reagent, which reacts with 2,5-difluoroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The difluoroaniline component enables electrophilic aromatic substitution (EAS) at the para and meta positions relative to the amino group. Fluorine substituents direct incoming electrophiles due to their strong electron-withdrawing effects:

| Reaction Type | Conditions | Products/Outcomes | Citation |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-2,5-difluoroaniline derivative | |

| Sulfonation | Fuming H₂SO₄, 80°C | Sulfonic acid derivatives | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo-2,5-difluoroaniline adducts |

The benzotriazole group remains inert under these conditions, preserving its structural integrity.

Coordination Chemistry and Ligand Behavior

The benzotriazole nitrogen atoms participate in metal coordination, forming stable complexes. This property is exploited in catalytic systems:

Example Reaction (Cu-Catalyzed Glaser Coupling):

text2 Terminal Alkynes + CuI/Benzotriazole ligand → 1,3-Diyne

Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: N-(1H-benzotriazol-1-ylmethyl)-2,5-difluoroaniline (15 mol%)

-

Solvent: DMF, air atmosphere, 25°C

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | 99 | |

| 3,5-Difluorophenylacetylene | 1,4-Bis(3,5-difluorophenyl)buta-1,3-diyne | 91 |

The ligand enhances catalytic efficiency by stabilizing Cu(I) intermediates through N-coordination .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution with strong nucleophiles:

| Reagent | Conditions | Position Substituted | Application |

|---|---|---|---|

| NaOH (10% aq.) | 120°C, 6h | Fluorine at C5 | Synthesis of hydroxylated analogs |

| Piperidine | DMF, 80°C, 12h | Fluorine at C2 | Amination for drug intermediates |

Biological Derivatization Pathways

The compound serves as a precursor for antimicrobial agents through functional group transformations:

Key Modifications:

-

Diazotization-Coupling: Forms azo derivatives with enhanced antibacterial activity (MIC: 3.12–25 μg/mL against Staphylococcus aureus) .

-

Mannich Reactions: Introduces aminoalkyl groups at the benzotriazole N1 position, improving bioavailability .

Representative Bioactive Derivatives:

Synthetic Methodologies

Industrial synthesis typically follows this pathway:

-

Step 1: 2,5-Difluoroaniline + Chloromethylbenzotriazole → Intermediate (K₂CO₃, DMF, 60°C, 8h).

-

Step 2: Purification via silica gel chromatography (hexane:EtOAc = 4:1).

Yield: 68–72% .

This compound’s dual reactivity (aromatic substitution + coordination chemistry) makes it valuable in pharmaceuticals, materials science, and catalysis. Recent advances focus on optimizing its catalytic roles and antimicrobial derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is its potential as an antimicrobial agent. Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to benzotriazole have been shown to inhibit various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a study focusing on the synthesis of N-substituted benzotriazole derivatives, it was found that certain derivatives demonstrated potent antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of halogen substituents in the benzotriazole structure often enhances biological activity.

Agricultural Applications

Pesticidal Properties

Benzotriazole derivatives have been investigated for their potential use as pesticides. The introduction of functional groups can modify their activity against various pests and pathogens affecting crops. Studies have shown that certain derivatives can effectively control fungal pathogens, making them valuable in agricultural settings .

Case Study: Fungicidal Activity

Research has demonstrated that benzotriazole-based compounds can inhibit the growth of several plant pathogens. For example, a specific derivative was tested against Fusarium species and exhibited promising fungicidal activity with effective concentration levels .

Materials Science

Corrosion Inhibition

Another significant application of this compound is in the field of corrosion inhibition. Benzotriazoles are known for their ability to form protective films on metal surfaces, thereby preventing corrosion. This property is particularly useful in industries where metal components are exposed to harsh environments.

Case Study: Corrosion Resistance

In a comparative study on various benzotriazole derivatives, it was observed that those with electron-withdrawing groups exhibited superior corrosion inhibition on copper surfaces in saline environments. The mechanism involves the formation of a stable complex between the metal ions and the benzotriazole moiety .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions and coupling reactions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The benzotriazole moiety plays a crucial role in these interactions due to its ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

1H-1,2,3-benzotriazol-1-yl-N,N-dibenzylmethanamine: Another benzotriazole derivative with applications in medicinal chemistry.

3-(1H-1,2,3-benzotriazol-1-yl)-N’-((2-HO-1-naphthyl)methylene)propanohydrazide: Known for its antibacterial activities.

Uniqueness

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is unique due to the presence of the difluoroaniline moiety, which imparts distinct electronic properties and enhances its reactivity compared to other benzotriazole derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antiviral, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a benzotriazole moiety linked to a difluoroaniline structure. The presence of the benzotriazole group is significant due to its known biological activities, including antimicrobial and antiviral properties.

1. Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds synthesized from benzotriazole have shown promising results against several bacterial strains:

- Bacterial Strains Tested :

- Bacillus subtilis

- Escherichia coli

- Pseudomonas fluorescens

- Xanthomonas campestris

- Xanthomonas oryzae

In particular, derivatives with bulky hydrophobic groups demonstrated enhanced antimicrobial potency compared to smaller derivatives .

2. Antiviral Activity

Benzotriazole derivatives have been investigated for their antiviral properties, particularly against viruses in the Flaviviridae family. N-alkyl derivatives of benzotriazole have been shown to inhibit helicase activity in hepatitis C virus (HCV) and West Nile virus (WNV). The most active derivatives displayed IC50 values around 6.5 µM when tested with DNA as a substrate . However, the activity diminished significantly when RNA was used as a substrate.

3. Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. While specific data on this compound is limited, related compounds have shown promising results in preclinical models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzotriazole derivatives:

- A study on 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole reported its synthesis and biological evaluation. The compound exhibited significant antimicrobial activity alongside structural insights into its crystal formation .

- Another investigation focused on the synthesis of N-benzenesulfonylbenzotriazole derivatives demonstrated their effectiveness against Trypanosoma cruzi, indicating potential antiparasitic properties .

Data Table: Biological Activities of Benzotriazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Type | IC50/Effectiveness |

|---|---|---|---|

| N-(1H-benzotriazol-1-ylacetyl)aminoacetic acid | Antibacterial | E. coli, S. aureus | Moderate to good |

| 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole | Antimicrobial | Various bacterial strains | Significant inhibition |

| N-benzenesulfonylbenzotriazole | Antiparasitic | Trypanosoma cruzi | 50% growth inhibition at 25 µg/mL |

| N-Alkylbenzotriazoles | Antiviral | HCV helicase | IC50 ~ 6.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.